Ethyl 2-(4-aminopyrimidin-2-yl)acetate
CAS No.:
Cat. No.: VC18180528
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 2-(4-aminopyrimidin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11) |
| Standard InChI Key | ZMHDKXAZKPGKHI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NC=CC(=N1)N |
Introduction
Structural and Molecular Characteristics
Ethyl 2-(4-aminopyrimidin-2-yl)acetate belongs to the aminopyrimidine class, featuring a six-membered aromatic pyrimidine ring substituted with an amino group at the 4-position and an ethyl acetate side chain at the 2-position. The IUPAC name, ethyl 2-(4-aminopyrimidin-2-yl)acetate, reflects this arrangement . Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| InChI Code | InChI=1S/C8H11N3O2/c1-2-13... |
| InChIKey | ZMHDKXAZKPGKHI-UHFFFAOYSA-N |
The amino group at C4 enables hydrogen bonding with biological targets, while the ethyl ester enhances lipophilicity, influencing pharmacokinetic properties .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution. Ethyl acetoacetate reacts with 2-amino-4-chloropyrimidine under basic conditions, displacing the chlorine atom with the acetoacetate moiety . A representative procedure involves:
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Reagents: Ethyl acetoacetate, 2-amino-4-chloropyrimidine, DMF (solvent), DIPEA (base).
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Conditions: Stirring at 20°C for 10 minutes followed by acetic acid quenching .
Chemical Modifications
The amino group and ester functionality permit diverse reactions:
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Acylation: The amine can be acylated to form amide derivatives.
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Hydrolysis: The ethyl ester hydrolyzes to carboxylic acid under acidic or basic conditions.
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Ring Functionalization: Electrophilic substitution at pyrimidine C5 or C6 positions .
Applications in Drug Development
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for fused pyrimidine systems. For example, cyclization with acetone yields pyrrolo[2,3-d]pyrimidinones, scaffolds prevalent in kinase inhibitors .
Recent Advances and Future Directions
A 2024 computational study highlighted its potential as a fragment in covalent inhibitor design, leveraging the amino group for targeted binding . Future work should prioritize:
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